SMARCA2 Degradation Potency Comparison
The PROTAC assembled from Conjugate 150—PROTAC SMARCA2 degrader-32 (Compound 27)—achieves a SMARCA2 DC50 of 1.3 nM in NCI-H838 cells, with a GI50 of 34 nM [1]. This represents a 9.2-fold improvement in degradation potency compared to PROTAC SMARCA2/4 degrader-27 (PROTAC 2), which uses the VH032-cyclopropane-F conjugate and achieves a SMARCA2 DC50 of ~12 nM [2]. Even among VHL-based SMARCA2 degraders in the Li et al. series, Compound 27 demonstrates superior potency relative to earlier analogs in the same study [1].
| Evidence Dimension | SMARCA2 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 1.3 nM (PROTAC SMARCA2 degrader-32, built from Conjugate 150) |
| Comparator Or Baseline | DC50 ≈ 12 nM for PROTAC SMARCA2/4 degrader-27 (PROTAC 2, built from VH032-cyclopropane-F conjugate); DC50 = 12 nM for SMD-3040 (VHL-based SMARCA2 PROTAC from different conjugate series) |
| Quantified Difference | ~9.2-fold more potent than PROTAC 2; ~9.2-fold more potent than SMD-3040 |
| Conditions | NCI-H838 non-small cell lung cancer cells; 24 h treatment; Western blot quantification |
Why This Matters
For procurement decisions, the 9.2-fold potency advantage translates to lower compound consumption per assay, reduced cost per data point, and a wider dynamic range for dose-response studies, making Conjugate 150 the preferred building block for high-sensitivity SMARCA2 degradation experiments.
- [1] Li Z, Harikrishnan LS, Xu G, et al. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders. J Med Chem. 2025;68(2):1134-1154. PMID: 39570797. View Source
- [2] PeptideDB. PROTAC SMARCA2/4-degrader-27 (PROTAC 2) Product Page. https://www.peptidedb.com/database/PROTAC-SMARCA2-4-degrader-27.html View Source
